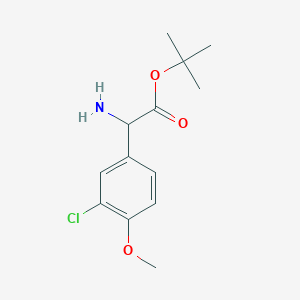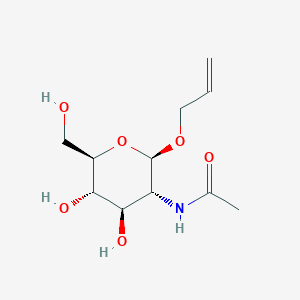
Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate, also known as tert-butyl Ester of 3-Chloro-4-Methoxyphenylglycine, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. This compound has several applications in the field of pharmaceuticals, especially in the synthesis of drugs targeting the central nervous system.
Wirkmechanismus
The mechanism of action of Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate 2-amino-2-(3-chloro-4-methoxyphenyl)acetate is not fully understood. However, it is believed to act as an inhibitor of the reuptake of neurotransmitters, such as serotonin and dopamine. This results in an increase in the levels of these neurotransmitters in the brain, leading to a therapeutic effect.
Biochemische Und Physiologische Effekte
Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate has several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to an antidepressant effect. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate 2-amino-2-(3-chloro-4-methoxyphenyl)acetate in lab experiments is its high purity and stability. This compound is also readily available and relatively inexpensive. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions in the research of Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate 2-amino-2-(3-chloro-4-methoxyphenyl)acetate. One area of research is the development of new drugs targeting the central nervous system using this compound as a building block. Another area of research is the investigation of the mechanism of action of this compound and its potential therapeutic applications in the treatment of neurological disorders. Additionally, the development of new synthesis methods for Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate 2-amino-2-(3-chloro-4-methoxyphenyl)acetate may lead to more efficient and cost-effective production of this compound.
Synthesemethoden
The synthesis of Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate 2-amino-2-(3-chloro-4-methoxyphenyl)acetate involves the reaction of 3-chloro-4-methoxyaniline with Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate bromoacetate in the presence of a base such as sodium hydride. The reaction takes place in an organic solvent such as dimethylformamide or dichloromethane. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate has several applications in scientific research. It is used as a building block in the synthesis of drugs targeting the central nervous system, such as antipsychotics and antidepressants. This compound is also used in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(16)11(15)8-5-6-10(17-4)9(14)7-8/h5-7,11H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAZEGMFHXJLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC(=C(C=C1)OC)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate](/img/structure/B2847826.png)

![3-(2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2847829.png)



![N-(2-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2847835.png)


![2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid](/img/structure/B2847840.png)
![1-Butyl-4-[4-(1-butyl-2,6-diphenylpyridin-1-ium-4-yl)phenyl]-2,6-diphenylpyridin-1-ium bis(tetrafluoroboranuide)](/img/structure/B2847844.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2847845.png)
![2-((9-ethoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2847848.png)
![2-[(3,5-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2847849.png)